molecular formula C9H9NO2 B1618739 1-Cyclopropyl-3-nitrobenzene CAS No. 22396-07-2

1-Cyclopropyl-3-nitrobenzene

Cat. No.: B1618739
CAS No.: 22396-07-2
M. Wt: 163.17 g/mol
InChI Key: NUPSUMGHUALRQZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a nitro group The molecular formula of this compound is C9H9NO2 It is a derivative of benzene, where the cyclopropyl group is attached to the first carbon and the nitro group is attached to the third carbon of the benzene ring

Preparation Methods

1-Cyclopropyl-3-nitrobenzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common synthetic route involves the nitration of 1-cyclopropylbenzene. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

1-Cyclopropyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the cyclopropyl group can influence the reactivity and orientation of further substitutions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: The cyclopropyl group can undergo oxidation under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include concentrated acids for nitration, metal catalysts for reduction, and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-nitrobenzene has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-nitrobenzene depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity and orientation of the benzene ring. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

1-Cyclopropyl-3-nitrobenzene can be compared with other similar compounds, such as:

    1-Cyclopropyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position. This positional isomer may exhibit different reactivity and properties.

    1-Cyclopropyl-2-nitrobenzene: Another positional isomer with the nitro group at the second position. The electronic effects and steric hindrance differ from this compound.

    Cyclopropylbenzene: Lacks the nitro group, making it more reactive towards electrophilic aromatic substitution reactions.

    Nitrobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

1-cyclopropyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPSUMGHUALRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341763
Record name 1-Cyclopropyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22396-07-2
Record name 1-Cyclopropyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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